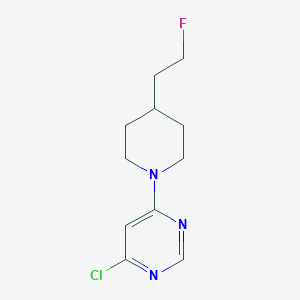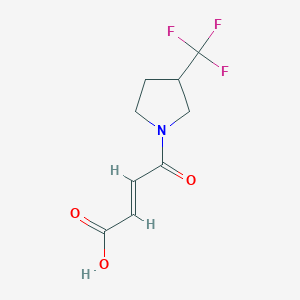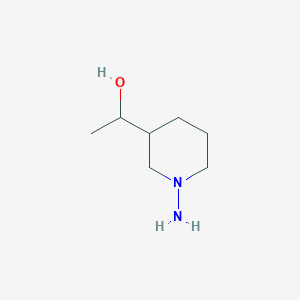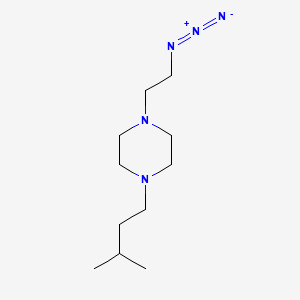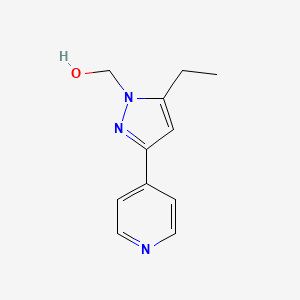
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Vue d'ensemble
Description
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, also known as 5-ethyl-3-pyridin-4-ylpyrazole-1-methanol, is an organic compound with a wide range of applications in the scientific research and laboratory environment. It is a colorless solid that is soluble in polar solvents such as water and alcohol. 5-ethyl-3-pyridin-4-ylpyrazole-1-methanol has been studied for its potential use in the synthesis of pharmaceuticals, as a ligand for coordination chemistry and as a catalyst for organic reactions.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity, finding that some compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Kumar and colleagues (2012) synthesized and evaluated the antimicrobial activity of some pyrazoline derivatives, revealing significant activity comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Catalysis
Research on pyrazole derivatives extends into catalysis, where their metal complexes have been studied for applications such as catecholase activity. Mouadili et al. (2013) investigated in situ copper (II) complexes of pyrazole and pyridine-based ligands for their catecholase activities, showing varying reaction rates dependent on several parameters (Mouadili, Attayibat, Kadiri, Radi, & Touzani, 2013).
Corrosion Inhibition
The compound and its derivatives have also been explored for their role in corrosion inhibition. Tebbji et al. (2005) studied the efficiency of pyridine–pyrazole type organic compounds as corrosion inhibitors, finding high inhibition efficiencies and indicating that such compounds act essentially as cathodic inhibitors (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, & Ramdani, 2005).
Material Science
In material science, pyrazole derivatives have been utilized in the synthesis of complex metal salts with potential applications in spin-transition materials. Cook and Halcrow (2015) synthesized complex salts involving pyrazole ligands, which exhibited interesting spin-state behavior, indicative of their potential in creating responsive materials (Cook & Halcrow, 2015).
Mécanisme D'action
Target of Action
Many pyridine and pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets of “(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol” would depend on its exact structure and functional groups.
Mode of Action
The compound could interact with its targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its solubility, stability, and molecular size . These properties would influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a key enzyme, it could lead to decreased production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-10-7-11(13-14(10)8-15)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPCMEREXFXTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)
